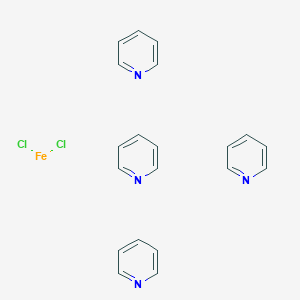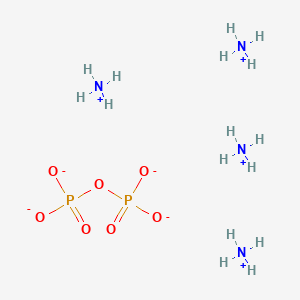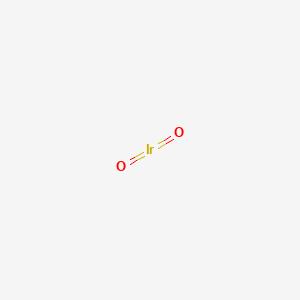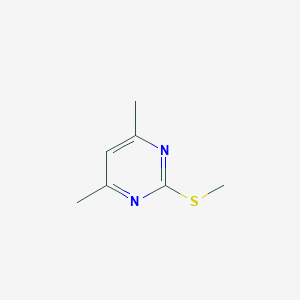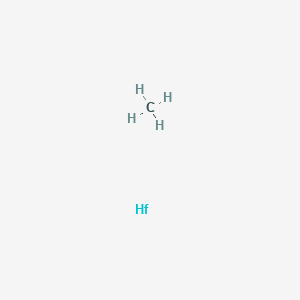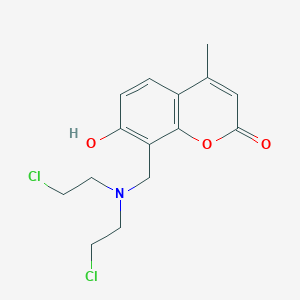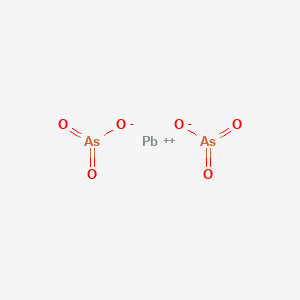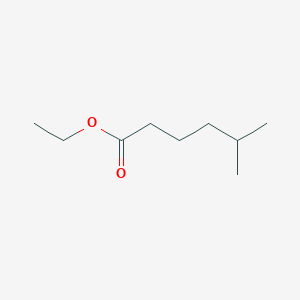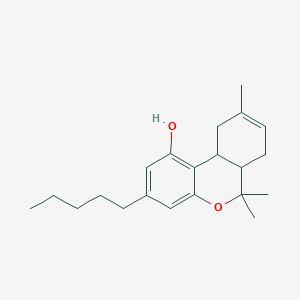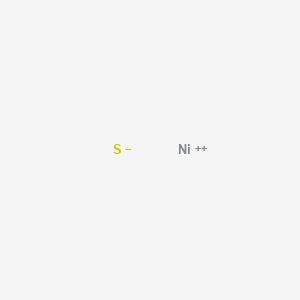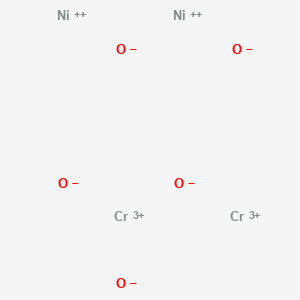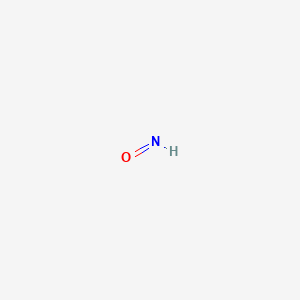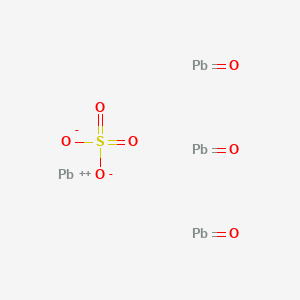
Lead(2+);oxolead;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+);oxolead;sulfate is a compound with the molecular formula O7Pb4S and a molecular weight of 972.8608. It is related to Lead(II) sulfate (PbSO4), which is a white solid that appears white in microcrystalline form . It is also known as fast white, milk white, sulfuric acid lead salt, or anglesite .
Synthesis Analysis
Lead(II) sulfate nanostructures have been synthesized successfully via a hydrothermal approach with a new precursor . The products were characterized with X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and UV–Vis diffuse reflectance spectroscopy (DRS) . The effect of different sulfur sources was investigated on product size and morphology .Molecular Structure Analysis
Anglesite (lead(II) sulfate, PbSO4) adopts the same orthorhombic crystal structure as celestite (strontium sulfate, SrSO4) and barite (barium sulfate, BaSO4) . Each lead(II) ion is surrounded by 12 oxygen atoms from 7 sulfate ions, forming a PbO12 polyhedron .Chemical Reactions Analysis
In qualitative analysis of inorganic chemistry, there are tests to identify Pb2+ ion from other cations . Lead ion forms soluble compounds and insoluble compounds in water and some of them have colors . PbCO3, PbSO4 are insoluble white precipitates .Physical And Chemical Properties Analysis
Lead(II) sulfate has a chemical formula of PbSO4 and a molar mass of 303.26 g/mol . It appears as a white solid with a density of 6.29 g/cm3 . It has a melting point of 1,087 °C and is poorly soluble in water .Safety And Hazards
Propiedades
IUPAC Name |
lead(2+);oxolead;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.3O.4Pb/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);;;;;;;/q;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNLQBHIXGZMQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].O=[Pb].O=[Pb].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O7Pb4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.7e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lead(2+);oxolead;sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

